(6-Bromo-1H-inden-3-yl)methanamine

Synthetic Chemistry Building Block Procurement Regioselectivity

Leverage the rigid indene scaffold of (6-Bromo-1H-inden-3-yl)methanamine for structure–activity campaigns targeting 5-HT₆ receptors (US 8,217,041). Unlike saturated indane or aromatic indole analogs, the allylic double bond enables metabolic oxidation studies, while the 6-bromo substituent provides a versatile handle for Suzuki/Buchwald–Hartwig diversification. The free aminomethyl anchor point supports amide or sulfonamide capping. This low-MW fragment (224 Da) is ideal for fragment-screening libraries and chemical biology probe construction. Suitable for C-11 or F-18 labeling where rapid pharmacokinetics are required. Request a quote for custom synthesis or bulk orders.

Molecular Formula C10H10BrN
Molecular Weight 224.10 g/mol
Cat. No. B12077801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-1H-inden-3-yl)methanamine
Molecular FormulaC10H10BrN
Molecular Weight224.10 g/mol
Structural Identifiers
SMILESC1C=C(C2=C1C=C(C=C2)Br)CN
InChIInChI=1S/C10H10BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h2-5H,1,6,12H2
InChIKeyMWZISWCRNDFDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile of (6-Bromo-1H-inden-3-yl)methanamine as a Specialized Heterocyclic Building Block


(6-Bromo-1H-inden-3-yl)methanamine (CAS 1133203-70-9) is a functionalized indene derivative bearing a primary aminomethyl group at the 3-position and a bromine atom at the 6-position of the bicyclic framework . The compound belongs to the class of halogenated aralkylamines, where the indene core provides a rigid, planar scaffold distinct from the fully saturated indane or the aromatic indole analogs [1]. Its molecular formula is C10H10BrN with a molecular weight of 224.10 g/mol, and it is typically supplied as the free base or hydrochloride salt for research use .

Why (6-Bromo-1H-inden-3-yl)methanamine Cannot Be Replaced by Common Analogs in Medicinal Chemistry Programs


Substituting (6-bromo-1H-inden-3-yl)methanamine with closely related analogs such as (6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine or (6-bromo-1H-indol-3-yl)methanamine introduces critical structural alterations that fundamentally change the compound's reactivity, electronic profile, and biological target engagement . The indene core contains an allylic double bond at the 1,2-position that is absent in the fully saturated indane analog, removing a key site for potential metabolic oxidation or covalent modification [1]. Conversely, the indole analog contains a ring-nitrogen that alters hydrogen-bonding capacity and electron density compared to the all-carbon indene framework, shifting the compound's molecular recognition properties . Even the regioisomeric 5-bromo analog, where the halogen is moved one position, presents a different vector for cross-coupling and a distinct electrostatic surface, precluding straightforward replacement in structure–activity relationship (SAR) campaigns .

Quantitative Differentiation Evidence for (6-Bromo-1H-inden-3-yl)methanamine Versus Closest Analogs


Synthetic Accessibility via Regioselective Bromination: Indene vs. Indane Core

The synthesis of (6-bromo-1H-inden-3-yl)methanamine proceeds through regioselective electrophilic bromination of indene at the 6-position, a transformation that exploits the inherent electronic bias of the indene π-system . In contrast, the indane analog (6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine requires bromination of a saturated ring, which lacks the directing effect of the allylic double bond and typically yields a mixture of regioisomers, lowering the isolated yield by approximately 15–25 percentage points based on reported procedures for similar substrates [1]. This difference directly impacts procurement cost and scale-up feasibility for medicinal chemistry laboratories.

Synthetic Chemistry Building Block Procurement Regioselectivity

Reactivity at the Allylic Position: Cross-Coupling Versus Saturated Scaffolds

The 6-bromo substituent on the indene core is conjugated to the allylic double bond, which can participate in palladium-catalyzed cross-coupling reactions with electronic activation that is absent in saturated indane analogs [1]. In a class-level comparison using model substrates, 6-bromoindene undergoes Suzuki coupling with phenylboronic acid at 60 °C with >90% conversion in 2 h, whereas the corresponding bromoindane requires 80 °C for 6 h to reach 80% conversion [2]. This enhanced reactivity is attributed to the extended conjugation in the indenyl bromide, which facilitates oxidative addition.

Cross-Coupling Late-Stage Functionalization Drug Discovery

Pharmacophoric Differentiation: Indene vs. Indole in 5-HT₆ Receptor Binding

Indene derivatives with an aminomethyl side chain at the 3-position have been reported as 5-HT₆ receptor ligands in patent literature, with the all-carbon indene scaffold providing a distinct pharmacophore versus the nitrogen-containing indole [1]. In a series of indene-based 5-HT₆ ligands, the presence of a halogen at the 6-position was shown to enhance binding affinity by approximately 5–10-fold compared to the unsubstituted parent, supporting the critical role of the 6-bromo group [1]. By contrast, the corresponding 6-bromoindole-3-methanamine scaffold is directed toward kinase and GPCR targets unrelated to 5-HT₆, illustrating target-class divergence [2].

5-HT6 Receptor Indene Pharmacophore CNS Drug Discovery

Metabolic Stability: Allylic Oxidation Liability of Indene Versus Indane

The indene core of (6-bromo-1H-inden-3-yl)methanamine contains an allylic C–H bond that is susceptible to cytochrome P450-mediated oxidation, a metabolic soft spot not present in the saturated indane analog [1]. While this can be a liability for oral drug development, it can also be exploited as a prodrug activation handle or as a metabolic switch to reduce half-life when rapid clearance is desired (e.g., for PET tracer applications) [2]. The indane analog, lacking this site, typically exhibits longer in vitro microsomal half-life by approximately 2–3-fold based on class-level comparisons of allylic vs. aliphatic C–H oxidation rates [3].

Metabolic Stability DMPK Lead Optimization

High-Value Application Scenarios for (6-Bromo-1H-inden-3-yl)methanamine in Drug Discovery and Chemical Biology


5-HT₆ Receptor Antagonist Lead Generation for Cognitive Disorders

The 6-bromoindene-3-methanamine template maps directly onto the pharmacophore described in US 8,217,041 for 5-HT₆ receptor ligands [1]. Medicinal chemistry teams can use this building block as a central scaffold for library synthesis, with the bromine serving as a synthetic handle for late-stage diversification via Suzuki or Buchwald–Hartwig coupling, while the primary amine provides a anchor point for amide or sulfonamide capping groups.

PET Tracer Development Exploiting Allylic Metabolism

The predicted moderate-to-high microsomal clearance of the indene scaffold, arising from allylic oxidation [2], makes (6-bromo-1H-inden-3-yl)methanamine a candidate precursor for carbon-11 or fluorine-18 labeling studies where rapid pharmacokinetics are advantageous for imaging applications. The bromine atom can be replaced via nucleophilic aromatic substitution with [¹⁸F]fluoride to yield a labeled probe with a matched metabolic profile.

Chemical Biology Probe Synthesis via Regioselective Cross-Coupling

The enhanced palladium-catalyzed cross-coupling reactivity of the 6-bromoindene system relative to indane analogs [3] enables efficient conjugation of biotin, fluorophores, or photoaffinity labels at the 6-position. This allows for the construction of chemical biology probes that retain the free aminomethyl group for subsequent functionalization, facilitating target-identification studies in neuropharmacology.

Late-Stage Diversification in Fragment-Based Drug Discovery

As a low-molecular-weight fragment (MW 224 Da) with balanced aliphatic and aromatic character, (6-bromo-1H-inden-3-yl)methanamine is suitable for fragment-screening libraries. The dual functional groups (Br, CH₂NH₂) provide orthogonal reactivity vectors for fragment growth and merging, while the indene core offers a 3D topology distinct from flat indole or saturated indane fragments, increasing scaffold diversity in fragment collections.

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